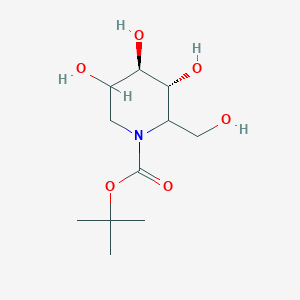

N-Boc-1,5-imino-D-glucitol

Description

Contextualizing Iminosugars and Glycosidase Inhibition Research

Iminosugars are carbohydrate mimetics where the endocyclic oxygen atom of a sugar ring is replaced by a nitrogen atom. uu.nl This structural alteration is fundamental to their biological activity, particularly as inhibitors of glycosidases—enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. uu.nl The protonated nitrogen in the iminosugar ring at physiological pH mimics the oxonium ion-like transition state of the glycosidase-catalyzed reaction, leading to potent inhibition. nih.gov

The study of iminosugars as glycosidase inhibitors is a vibrant area of research with significant therapeutic potential. nih.gov By blocking specific glycosidases, iminosugars can modulate various biological processes, which has led to the investigation of these compounds for a range of applications. Research in this area involves the synthesis of novel iminosugar derivatives and the evaluation of their inhibitory activity against various glycosidases to develop potent and selective inhibitors. acs.orgacs.orgnih.gov For instance, modifications to the N-alkyl chain of 1-deoxynojirimycin (B1663644) (DNJ), a well-known iminosugar, have been shown to significantly enhance its inhibitory potency against α-glucosidase. nih.govresearchgate.net

N-Boc-1,5-imino-D-glucitol as a Pivotal Research Compound and Protected 1-Deoxynojirimycin Derivative

This compound is chemically known as (2R,3R,4R,5S)-3,4,5-Trihydroxy-2-(hydroxymethyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester. The "N-Boc" designation refers to the tert-butoxycarbonyl protecting group attached to the nitrogen atom of the piperidine (B6355638) ring. This Boc group is crucial for synthetic applications as it allows for the controlled modification of the iminosugar scaffold. sci-hub.se

The parent compound, 1,5-imino-D-glucitol, is more commonly known as 1-deoxynojirimycin (DNJ). DNJ itself is a potent inhibitor of α-glucosidases. nih.gov this compound serves as a key intermediate in the synthesis of various DNJ derivatives. researchgate.netsci-hub.se The Boc protecting group can be selectively removed under specific conditions, allowing for the introduction of different functional groups at the nitrogen position. sci-hub.se This synthetic versatility enables researchers to create libraries of DNJ analogues and investigate their structure-activity relationships as glycosidase inhibitors. nih.gov

The strategic use of protecting groups, such as the Boc group on the nitrogen and other protecting groups like benzylidene on hydroxyl groups, allows for regioselective modifications of the DNJ scaffold. sci-hub.se This has facilitated the synthesis of a wide range of pharmacologically interesting compounds. sci-hub.se

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 122371-65-7 | |

| Molecular Formula | C₁₁H₂₁NO₆ | guidechem.com |

| Molecular Weight | 263.29 g/mol | |

| Appearance | Brown Solid | guidechem.com |

| Topological Polar Surface Area | 111 Ų | guidechem.com |

| Hydrogen Bond Donor Count | 4 | guidechem.com |

| Hydrogen Bond Acceptor Count | 6 | guidechem.com |

| Rotatable Bond Count | 3 | guidechem.com |

| Complexity | 302 | guidechem.com |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C(C1CO)O)O)O | guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO6/c1-11(2,3)18-10(17)12-4-7(14)9(16)8(15)6(12)5-13/h6-9,13-16H,4-5H2,1-3H3/t6?,7?,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBFXYKSDYOKTK-GEPGNKONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C(C1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC([C@H]([C@@H](C1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747190 | |

| Record name | tert-Butyl (3R,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122371-65-7 | |

| Record name | tert-Butyl (3R,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of N-Boc-1,5-imino-D-glucitol

The creation of this compound from basic building blocks, known as de novo synthesis, is a cornerstone of modern organic chemistry. These methods provide access to a wide array of iminosugar analogues by building the core structure step-by-step.

Multi-Step Approaches from Carbohydrate Precursors

The synthesis of this compound frequently commences from common monosaccharides. sfu.caru.nl These carbohydrate precursors, such as D-glucose or L-sorbose, provide a cost-effective and enantiomerically pure starting point. google.comsci-hub.se A general and widely adopted strategy involves the chemical modification of a starting sugar to introduce a nitrogen-containing functional group, typically an azide (B81097), at a key position. This is followed by a series of transformations including reduction of the azide to an amine and subsequent intramolecular cyclization to form the piperidine (B6355638) ring characteristic of iminosugars. researchgate.net The final step in this sequence is the protection of the newly formed secondary amine with a Boc group. sci-hub.se

For instance, a synthesis starting from L-sorbose has been described, which offers the advantage of strategically introducing functional groups at selected hydroxyl positions of the final 1-deoxynojirimycin (B1663644) (DNJ) scaffold. sci-hub.se Another approach utilizes D-ribose, which after several steps including the introduction of an aryl moiety, leads to the formation of 2-aryl pyrrolidine (B122466) iminosugars. acs.org These multi-step syntheses, while often lengthy, provide a high degree of control over the stereochemistry of the final product. sfu.caacs.org

Table 1: Examples of Carbohydrate Precursors and Key Synthetic Steps

| Starting Material | Key Intermediates/Reactions | Final Product Class |

| D-Glucose | Oxime formation, N-Boc protected amine preparation, iodination, cascade cyclization | Polyhydroxylated piperidines researchgate.net |

| L-Sorbose | Azide introduction, reduction, cyclization, N-Boc protection | 1-Deoxynojirimycin (DNJ) derivatives sci-hub.se |

| D-Ribose | Grignard reagent addition, tandem addition-cyclization | 2-Aryl pyrrolidine iminosugars acs.org |

| D-Mannose | Diacetal formation, mesylation, reaction with benzylamine, hydrogenolysis | 1,4-dideoxy-1,4-imino-D-talitol ru.nl |

Stereoselective Synthesis and Chiral Pool Utilization in Iminosugar Scaffolds

The biological activity of iminosugars is highly dependent on their stereochemistry. Therefore, controlling the spatial arrangement of the hydroxyl groups and other substituents on the piperidine ring is of paramount importance. sfu.ca Synthetic chemists heavily rely on the "chiral pool," which consists of readily available, enantiomerically pure natural products like carbohydrates and amino acids, to serve as starting materials. sfu.cagoogle.com This approach allows the inherent chirality of the starting material to be transferred to the final iminosugar product.

Stereoselective reactions are employed throughout the synthesis to create new stereocenters with a high degree of control. For example, diastereoselective dihydroxylation and reductive amination are key steps in many synthetic routes. researchgate.net The choice of reagents and reaction conditions can significantly influence the stereochemical outcome. For instance, in reductive amination reactions for cyclization, the use of specific hydride reagents can favor the formation of one diastereomer over another. nih.gov The development of methods that allow for the synthesis of various stereoisomers from a common intermediate is a significant area of research, as it provides access to a wider range of compounds for biological screening. sfu.ca

Role of the N-Boc Protecting Group in Synthesis and Derivatization

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, and its application in the synthesis of this compound is critical. researchgate.net It serves to mask the reactivity of the nitrogen atom within the iminosugar core, allowing for selective modifications at other positions of the molecule.

Enhancing Stability and Preventing Side Reactions During Synthetic Processes

The amine functionality in iminosugars is nucleophilic and can participate in undesirable side reactions during multi-step synthetic sequences. The introduction of the bulky Boc group effectively shields the nitrogen atom, preventing it from reacting with electrophiles or acting as a base. researchgate.netmdpi.com This enhanced stability is crucial for achieving high yields and purity in the synthesis of complex iminosugar derivatives. researchgate.net For example, the Boc group is stable under conditions commonly used for catalytic hydrogenation, allowing for the removal of other protecting groups, such as benzyl (B1604629) ethers, without affecting the protected amine. researchgate.net

Orthogonal Protection Strategies in Complex Molecule Synthesis

In the synthesis of complex molecules with multiple functional groups, an orthogonal protection strategy is often employed. jocpr.comnumberanalytics.com This involves using a set of protecting groups that can be removed under different, specific conditions, allowing for the selective deprotection and modification of one functional group in the presence of others. fiveable.menumberanalytics.com The Boc group is a key component of many orthogonal protection schemes due to its acid lability. total-synthesis.com

It is orthogonal to several other common protecting groups, including:

Fmoc (9-fluorenylmethoxycarbonyl): Removed with a base. total-synthesis.com

Cbz (benzyloxycarbonyl): Removed by hydrogenolysis. numberanalytics.comtotal-synthesis.com

TBDMS (tert-butyldimethylsilyl) ethers: Removed with a fluoride (B91410) source. numberanalytics.com

This orthogonality allows for a programmed sequence of reactions, enabling the synthesis of highly complex and specifically functionalized iminosugar derivatives. jocpr.comnumberanalytics.com

Table 2: Orthogonal Protecting Groups and Their Deprotection Conditions

| Protecting Group | Abbreviation | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Mild to strong acid (e.g., TFA, HCl) total-synthesis.comwikipedia.org |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) numberanalytics.comtotal-synthesis.com |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) numberanalytics.comtotal-synthesis.com |

| tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF) numberanalytics.com |

Deprotection Methodologies to Access Free Iminosugars

The final step in many iminosugar syntheses is the removal of the Boc protecting group to yield the free amine. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in methanol. wikipedia.orgjk-sci.com The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by fragmentation to release the free amine, carbon dioxide, and isobutene. total-synthesis.com

Chemical Derivatization of this compound

The strategic modification of this compound is a cornerstone of medicinal chemistry research, enabling the synthesis of diverse derivatives with tailored biological profiles. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is instrumental in these synthetic endeavors. It enhances the stability of the iminosugar and prevents undesirable side reactions, such as amine oxidation or nucleophilic attacks, thereby allowing for controlled and selective functionalization at other positions of the molecule.

Synthesis of N-Alkylated Derivatives for Modulated Biological Activity

The N-alkylation of iminosugars is a widely employed strategy to modulate their biological activity, often enhancing their lipophilicity and, consequently, their bioavailability and membrane permeability. While direct N-alkylation of the Boc-protected nitrogen is not typical, the Boc group serves as a crucial intermediate. It is generally removed to liberate the secondary amine, which is then subjected to alkylation.

Several methods exist for the N-alkylation of the deprotected iminosugar core. A common approach involves reductive amination, where the iminosugar is reacted with an aldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). nih.gov This method has proven effective for synthesizing a range of N-alkylated derivatives with good yields. nih.gov For instance, N-butyl-1,5-dideoxy-1,5-imino-D-glucitol (NB-DNJ), a compound with anti-HIV activity and applications in lysosomal storage disorder research, can be synthesized via this route. chim.it

Alternative strategies include reaction with alkyl halides in the presence of a base or using more reactive alkyl triflates, which may necessitate a sequence of protection and deprotection steps. ru.nl The choice of alkylating agent and reaction conditions allows for the introduction of a wide array of alkyl chains, from simple methyl and butyl groups to more complex functionalized moieties, leading to derivatives with fine-tuned biological properties. nih.govru.nl

Table 1: Examples of N-Alkylated Iminosugar Derivatives and Synthetic Methods

| Derivative | Synthetic Method | Precursor | Key Reagents | Reference |

|---|---|---|---|---|

| N-Butyl-DNJ | Reductive Amination | 1-Deoxynojirimycin (DNJ) | Butyl aldehyde, NaBH₃CN | chim.it |

| N-Ethyl-DNJ | Alkylation with Alkyl Halide | DNJ | Ethyl halide, Base | |

| N-Alkylated DNJ with terminal functional groups | Reductive Amination | DNJ | Various aldehydes | nih.gov |

Introduction of Diverse Functional Groups (e.g., thio, sulfinyl, azido (B1232118), aminomethyl)

The introduction of diverse functional groups onto the this compound scaffold is critical for developing probes to study biological processes and for creating new therapeutic agents. These functional groups can serve as handles for further chemical modifications, such as the attachment of fluorescent tags or for conjugation to other molecules.

The hydroxyl groups of this compound offer multiple sites for derivatization. For example, the synthesis of thioether derivatives can be achieved through nucleophilic substitution reactions. x-mol.com The introduction of an azido group, often from an azide source like sodium azide, provides a versatile functional group that can be readily converted to an amine via reduction or used in "click chemistry" reactions. nih.gov

The synthesis of these derivatives often involves the use of protecting groups to ensure regioselectivity. For instance, a 4,6-O-benzylidene protecting group can be used to shield the C4 and C6 hydroxyls, allowing for selective modification at other positions. Subsequent removal of the protecting groups yields the desired functionalized iminosugar.

Preparation of Glycosylated Molecules and Glycoconjugates as Glycomimetics

This compound is a valuable precursor for the synthesis of glycosylated molecules and glycoconjugates, which act as glycomimetics. These compounds mimic the structure of natural carbohydrates and can interact with carbohydrate-processing enzymes and receptors. nih.gov

The synthesis of these complex molecules often involves the coupling of the iminosugar scaffold to a carbohydrate moiety. The Boc-protected nitrogen prevents interference during the glycosylation reaction. The hydroxyl groups of this compound can act as nucleophiles, attacking an activated sugar donor (a glycosyl donor) to form a glycosidic bond. The choice of protecting groups on both the iminosugar and the glycosyl donor is crucial for achieving the desired regioselectivity and stereoselectivity of the glycosidic linkage.

These glycosylated iminosugars and glycoconjugates are important tools in glycobiology research, helping to elucidate the roles of carbohydrates in various biological processes. targetmol.commedchemexpress.com

Investigations into Chemical Reactions: Oxidation, Reduction, and Substitution

The chemical reactivity of this compound has been explored through various oxidation, reduction, and substitution reactions. These transformations are fundamental to the synthesis of a wide range of derivatives.

Oxidation: The hydroxyl groups of this compound can be oxidized to the corresponding ketones or aldehydes using various oxidizing agents. acs.org The choice of reagent can allow for selective oxidation of primary versus secondary hydroxyl groups.

Reduction: Reduction reactions are commonly employed in the synthesis of this compound derivatives. For instance, the reduction of an azido group to an amine is a key step in the synthesis of aminomethyl derivatives. Catalytic hydrogenation is a common method for this transformation. ru.nl

Substitution: Nucleophilic substitution reactions are widely used to introduce new functional groups. Leaving groups, such as tosylates or mesylates, can be introduced at the hydroxyl positions and subsequently displaced by a variety of nucleophiles to create a diverse array of derivatives. researchgate.net

Analytical Methodologies for Characterization of Synthetic Intermediates and Products

The unambiguous characterization of synthetic intermediates and final products is essential in the field of synthetic chemistry. A combination of spectroscopic techniques is employed to elucidate the structure and confirm the purity of compounds derived from this compound.

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the detailed three-dimensional structure of molecules in solution.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound derivatives, characteristic signals for the Boc group protons appear around 1.4 ppm. researchgate.net The signals for the protons on the piperidine ring and its substituents are typically found in the region of 3-5 ppm. sci-hub.se

¹³C NMR: Provides information about the carbon framework of the molecule. The carbonyl carbon of the Boc group gives a distinct signal in the downfield region. sci-hub.se

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and carbons, aiding in the complete assignment of the NMR spectra and confirming the structure of the synthesized compounds. sci-hub.se

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain information about their elemental composition.

Electrospray Ionization (ESI): This soft ionization technique is commonly used for the analysis of polar molecules like iminosugars. It typically produces protonated molecules [M+H]⁺, allowing for the determination of the molecular weight. acs.org

High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, which can be used to determine the elemental formula of a compound, further confirming its identity. acs.org

Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule and analyze the resulting fragments, providing additional structural information. nih.gov

Table 2: Spectroscopic Data for this compound and a Derivative

| Compound | Technique | Key Data | Reference |

|---|---|---|---|

| This compound | ¹H NMR (D₂O) | Signals for piperidine ring protons and substituents | sci-hub.se |

| This compound | ¹³C NMR (D₂O) | Signals for piperidine ring carbons and Boc group | sci-hub.se |

| N-Butyl-1-deoxymannojirimycin | HRMS | Observed m/z for [C₁₀H₂₁NO₄ + H]⁺: 220.1548 | acs.org |

Biochemical and Biological Research Studies

Enzyme Inhibition Potency and Selectivity Profiling

N-Boc-1,5-imino-D-glucitol is a pivotal biochemical reagent utilized in glycobiology research. targetmol.commedchemexpress.commedchemexpress.com Its structure features a tert-butoxycarbonyl (Boc) protecting group on the ring's nitrogen atom. This Boc group is instrumental in synthetic chemistry, as it stabilizes the amine moiety and allows for selective chemical modifications at other positions. However, the presence of this bulky group means that this compound is primarily regarded as a synthetic intermediate rather than a direct, potent enzyme inhibitor itself. It serves as a crucial precursor for the synthesis of various active iminosugars, most notably 1-deoxynojirimycin (B1663644) (DNJ), which is obtained upon removal of the Boc group. The inhibitory activities discussed in the following sections primarily pertain to DNJ and its derivatives, which are synthesized using the N-Boc protected compound.

Iminosugars, the class of compounds to which this compound belongs, are mimics of the natural carbohydrate substrates for glycoside hydrolases (glycosidases). nih.gov By replacing the endocyclic oxygen with a nitrogen atom, these compounds can interact strongly with the active site of these enzymes, leading to potent and often selective inhibition. nih.gov The protonated nitrogen at physiological pH is thought to mimic the charge of the oxocarbenium-ion transition state that occurs during glycosidic bond cleavage. researchgate.netresearchgate.net

The de-protected derivative of this compound, 1-deoxynojirimycin (DNJ), is a well-documented inhibitor of α-glucosidases. researchgate.net Research has shown that DNJ can inhibit a range of α-glucosidases, including mammalian glucosidase I, which is involved in the processing of N-linked glycoproteins, as well as intestinal α-glucosidases. The inhibitory mechanism involves the iminosugar mimicking the D-glucose substrate and binding to the enzyme's active site. researchgate.net The configuration of the hydroxyl groups on the piperidine (B6355638) ring is critical for this inhibitory activity.

Derivatives originating from this compound are also potent inhibitors of various β-glucosidases. researchgate.netnih.gov For instance, 1-deoxynojirimycin (DNJ) effectively inhibits sweet almond β-glucosidase. nih.gov Furthermore, synthetic strategies that begin with this compound allow for the creation of N-alkylated derivatives of DNJ. These modifications have been shown to significantly enhance inhibitory potency against human lysosomal β-glucocerebrosidase (GCase), an enzyme implicated in Gaucher disease. nih.gov Studies have demonstrated that increasing the length of the N-alkyl chain on the DNJ core can lead to a substantial increase in inhibitory power against this enzyme.

β-N-Acetylhexosaminidases (β-HexNAcases) are a distinct class of glycosidases responsible for cleaving terminal N-acetylglucosamine and N-acetylgalactosamine residues. While derivatives of this compound are potent inhibitors of glucosidases, highly potent and selective inhibitors of β-HexNAcases often possess different structural scaffolds. nih.govgoogle.com Research into potent β-HexNAcase inhibitors has focused on compounds like PUGNAc, NAG-thiazoline, and polyhydroxylated pyrrolizidine (B1209537) alkaloids such as pochonicine. nih.govgoogle.com For example, synthetic analogues of pochonicine have demonstrated powerful inhibition of β-HexNAcases from various sources, with IC50 values in the low micromolar range. mdpi.com

The versatility of this compound as a synthetic precursor allows for the development of inhibitors targeting other carbohydrate-processing enzymes. Iminosugars derived from this compound have been investigated as inhibitors for glycosyltransferases. mdpi.com Furthermore, structural analogues of DNJ, such as 1,5-dideoxy-1,5-imino-D-mannitol (deoxymannojirimycin), show interesting cross-reactivity, acting as potent inhibitors of α-L-fucosidase, demonstrating how stereochemistry influences selectivity. researchgate.net

The potency of glycosidase inhibitors is quantified using the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a more potent inhibitor. Extensive research has been conducted to determine these values for 1-deoxynojirimycin (DNJ) and its N-alkylated derivatives, which are synthesized from the N-Boc protected precursor.

The data below summarizes key inhibition values for DNJ and a derivative against several glycosidases. Note that the N-butyl derivative shows a dramatically increased potency (lower Ki) for β-glucocerebrosidase compared to the parent DNJ compound.

| Compound | Enzyme | Enzyme Source | Inhibition Constant (Ki) |

| 1-Deoxynojirimycin (DNJ) | β-Glucosidase | Sweet Almond | 6.5 µM nih.gov |

| 1-Deoxynojirimycin (DNJ) | Glucosidase I | Yeast | 16 µM researchgate.net |

| 1-Deoxynojirimycin (DNJ) | β-Glucocerebrosidase | - | 390 µM |

| N-butyl-1-deoxynojirimycin | β-Glucocerebrosidase | - | 0.33 µM |

The following table presents IC50 values for other relevant iminosugar inhibitors to provide context on the potency achieved with different structural scaffolds against other enzyme targets.

| Compound | Enzyme | Enzyme Source | IC50 |

| Pochonicine Analogue (D-10) | β-GlcNAcase | Bovine Liver | 2.8 µM mdpi.com |

| Pochonicine Analogue (D-10) | β-GlcNAcase | Jack Bean | 0.12 µM mdpi.com |

β-N-Acetylglucosaminidase (β-HexNAcase) Inhibition Studies

Comparative Analysis with Natural Iminosugars and Analogues (e.g., 1-Deoxynojirimycin, Isofagomine)

This compound serves a distinct role in biochemical research when compared to its un-protected analogues like 1-deoxynojirimycin (DNJ) and isofagomine. Its primary function is not as a direct biological effector but as a crucial synthetic intermediate. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen fundamentally alters its biochemical properties. This group pacifies the nucleophilicity of the nitrogen atom, which is essential for mimicking the oxocarbenium ion transition state of glycosidic cleavage, a key feature for glycosidase inhibition. figshare.com Consequently, this compound is generally considered biologically inactive as a glycosidase inhibitor. Its value lies in enabling the synthesis of a wide array of complex and specific iminosugar derivatives. mdpi.com

In stark contrast, 1-deoxynojirimycin (DNJ), which is the direct product of removing the Boc group from this compound, is a potent inhibitor of α-glucosidases. ru.nl DNJ's structure, with its free secondary amine, closely mimics the natural D-glucose substrate, allowing it to bind tightly to the enzyme's active site. acs.org

Isofagomine, another key analogue, differs structurally by having the nitrogen atom at the anomeric position (C-1). This arrangement makes it a powerful inhibitor of β-glucosidases. ru.nl The inhibitory profiles of these compounds are dictated by the stereochemistry of their hydroxyl groups and the position of the ring nitrogen, which determines their resemblance to the transition state of specific glycosidase-catalyzed reactions.

The core difference is one of function: this compound is a tool for chemical synthesis, providing a stable and versatile platform for creating novel inhibitors. mdpi.com DNJ and isofagomine are the active agents, providing the benchmark for the inhibitory activity that the synthesized derivatives aim to achieve or modify. ru.nl While direct inhibitory data for the N-Boc version is not applicable, the activities of its deprotected form (DNJ) and related compounds are well-documented.

Table 1: Comparative Inhibitory Activity of Unprotected Iminosugar Analogues

This table presents data for the biologically active forms, as this compound is a protected, inactive synthetic precursor.

| Compound | Target Enzyme | Ki or IC50 Value | Source |

| 1-Deoxynojirimycin (DNJ) | α-Glucosidase (yeast) | Ki = 7.5 mM | medchemexpress.com |

| 1-Deoxynojirimycin (DNJ) | α-Glucosidase I | Potent Inhibitor | figshare.com |

| Isofagomine | β-Glucosidase | Potent Inhibitor | ru.nl |

Mechanisms of Enzyme-Inhibitor Interaction

The mechanism of action for iminosugars is critically dependent on an unprotected ring nitrogen. The Boc group in this compound must be chemically removed for the resulting molecule (1-deoxynojirimycin) to function as a glycosidase inhibitor. The following sections describe the mechanism for this biologically active, deprotected form.

Active Site Binding and Competitive Inhibition Models

Iminosugars such as 1-deoxynojirimycin are classic examples of competitive inhibitors. figshare.com Their piperidine ring structure is a close mimic of the pyranose ring of natural carbohydrate substrates. acs.org This structural analogy allows them to be recognized by and bind to the active site of a glycosidase. The binding is reversible, and the inhibitor competes directly with the natural substrate for access to the catalytic machinery of the enzyme. The potency of this inhibition is often strong because the protonated secondary amine of the iminosugar at physiological pH effectively mimics the charge and shape of the proposed oxocarbenium-ion-like transition state that occurs during enzymatic glycoside hydrolysis.

Elucidation of Glycosidase Catalytic Machinery Perturbation

Once bound in the active site, the iminosugar inhibitor perturbs the enzyme's catalytic function by engaging with key amino acid residues. In a typical retaining glycosidase, two critical carboxylic acid residues (e.g., aspartate or glutamate) are positioned precisely to catalyze the hydrolysis of the glycosidic bond. figshare.com One acts as a general acid/base catalyst, while the other functions as a nucleophile. figshare.com

An iminosugar inhibitor like 1-deoxynojirimycin, upon entering the active site, forms a network of hydrogen bonds with these and surrounding residues, similar to the natural substrate. However, its protonated nitrogen atom forms a particularly strong ionic interaction with the negatively charged carboxylate of the catalytic nucleophile. This stable interaction effectively neutralizes the nucleophile, preventing it from attacking a substrate. Furthermore, because the iminosugar is a stable molecule and not a true substrate, it cannot be cleaved or turned over by the enzyme. It remains lodged in the active site, halting the catalytic cycle until it dissociates.

Structural Basis of Enzyme-N-Boc-1,5-imino-D-glucitol/Derivative Complexes (e.g., X-ray Crystallography, Cryo-EM, Molecular Dynamics)

There are no known published crystal structures of an enzyme in complex with this compound. As it is considered a biologically inactive synthetic precursor, such a study would be of limited biochemical value. The bulky, non-polar Boc group would likely sterically hinder its entry and proper orientation within the highly specific, polar environment of a glycosidase active site.

However, extensive structural data exists for complexes between glycosidases and active iminosugar inhibitors like DNJ and its derivatives. X-ray crystallography studies have been instrumental in visualizing these interactions at an atomic level. These structures confirm that the iminosugar ring adopts a chair conformation within the active site, superimposing well with the glycone-binding site of the substrate. The hydroxyl groups of the inhibitor are seen making critical hydrogen bonds with polar residues, mirroring the interactions of the natural sugar. The protonated ring nitrogen is invariably positioned to interact strongly with the catalytic nucleophile residue of the enzyme, confirming the basis of its potent inhibitory activity.

In Vitro Biological System Investigations

Cellular Studies on Enzyme Activity Modulation and Substrate Metabolism

Direct cellular studies investigating the biological effects of this compound are scarce, as it is primarily a laboratory reagent for synthesis. nih.gov Its Boc group renders it inactive as a glycosidase inhibitor, and while the added lipophilicity might affect its passage across cell membranes, it is not typically applied to cells for studying enzyme modulation directly.

Instead, the true value of this compound in cellular research is demonstrated through the application of its derivatives. By using it as a starting scaffold, researchers can synthesize N-alkylated iminosugars, such as N-butyl-deoxynojirimycin (NB-DNJ). These derivatives have been extensively studied in cellular systems. For example, NB-DNJ is known to inhibit not only ER α-glucosidases involved in glycoprotein (B1211001) processing but also ceramide-specific glucosyltransferase, an enzyme critical for the synthesis of most glycosphingolipids. This dual activity has profound effects on cellular metabolism, leading to reduced biosynthesis of glycosphingolipids. This principle, known as substrate reduction therapy, has been evaluated in cell culture models for lysosomal storage disorders like Gaucher disease, where the rate of glycolipid synthesis is intentionally slowed to match the cell's reduced capacity for their degradation. ru.nl

Utilization as Biochemical Reagents and Probes in Glycobiology Research

This compound serves as a crucial building block in the synthesis of sophisticated biochemical reagents and probes for glycobiology research. Current time information in Bangalore, IN.medchemexpress.comtargetmol.commedchemexpress.com Glycobiology investigates the roles of complex sugar chains (glycans) in biological systems, and iminosugars like this compound are invaluable tools in this field. The defining feature of this compound is the tert-butoxycarbonyl (Boc) protecting group on the ring's nitrogen atom. This group allows for precise chemical modifications at other positions of the iminosugar, after which the Boc group can be removed under specific conditions to allow for further functionalization, such as the attachment of various reporter groups. biosynth.comsci-hub.se

The primary application of this compound in this context is as a precursor for the synthesis of glycosidase inhibitors. nih.gov Glycosidases are enzymes that break down complex carbohydrates, and their inhibitors are essential for studying carbohydrate metabolism and for developing therapeutic agents for diseases like diabetes and viral infections. mdpi.com By modifying the this compound scaffold, researchers can create a diverse library of inhibitors with varying specificities for different glycosidases.

Furthermore, derivatives of this compound are employed in activity-based protein profiling (ABPP). wikipedia.orgmdpi.comresearchgate.net ABPP is a powerful chemoproteomic technique that uses chemical probes to assess the functional state of entire enzyme families directly in complex biological samples. wikipedia.orgmdpi.com Iminosugar-based probes, synthesized from precursors like this compound, can be designed to covalently bind to the active site of specific glycosidases, allowing for their detection and quantification. This approach is instrumental in drug discovery and in understanding the roles of these enzymes in health and disease.

The versatility of this compound as a biochemical tool is summarized in the table below:

| Application Area | Specific Use of this compound Derivatives | Research Objective |

| Enzyme Inhibition Studies | Synthesis of selective glycosidase inhibitors. | To understand the mechanism and function of specific glycosidases; to validate them as drug targets. |

| Activity-Based Protein Profiling (ABPP) | Development of chemical probes for labeling active glycosidases. | To profile the activity of glycosidases in cells and tissues; to screen for novel enzyme inhibitors. |

| Glycobiology Research | Precursor for creating molecular tools to study carbohydrate-protein interactions. | To elucidate the roles of glycans and glycan-processing enzymes in biological processes. |

Development of Fluorescently Tagged Iminosugar Derivatives for Binding Studies and Diagnostics

A significant advancement in the use of iminosugars as research tools has been the development of fluorescently tagged derivatives. researchgate.netresearchgate.net These fluorescent probes are synthesized by attaching a fluorophore (a fluorescent molecule) to the iminosugar scaffold, often via the nitrogen atom after the removal of the Boc group from this compound. researchgate.net The resulting fluorescent iminosugar can be used to directly visualize and quantify its binding to target enzymes or to track its localization within cells. biorxiv.org

One of the key applications of these fluorescent probes is in binding studies. For instance, fluorescence polarization (FP) assays can be used to measure the interaction between a fluorescently tagged iminosugar and a target glycosidase. nih.gov When the small fluorescent iminosugar is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to a much larger enzyme, its tumbling slows down, leading to an increase in fluorescence polarization. This change can be used to determine the binding affinity of the iminosugar and to screen for other non-fluorescent compounds that compete for the same binding site.

Fluorescently tagged iminosugars are also being explored for diagnostic applications. researchgate.net For example, probes that target enzymes associated with specific diseases, such as lysosomal storage disorders, could potentially be used for in vitro diagnostic assays or even for in vivo imaging. researchgate.netnih.gov Research has focused on developing probes with high selectivity for their target enzymes to minimize off-target binding and to ensure the accuracy of the diagnostic information.

The development of these probes often involves a modular synthetic approach, where the iminosugar core (derived from this compound), a linker or spacer, and the fluorescent dye are assembled to create the final probe. researchgate.netresearchgate.net The choice of fluorophore is critical and depends on the specific application, with factors such as brightness, photostability, and spectral properties being important considerations.

A summary of research findings on fluorescently tagged iminosugar derivatives is presented in the table below:

| Research Finding | Methodology | Application | Reference |

| Development of a fluorescence polarization activity-based protein profiling (FluoPol-ABPP) assay using fluorescently tagged iminosugars. | Synthesis of fluorescent probes to screen a library of over 350 iminosugars for inhibitors of human non-lysosomal glucosylceramidase (GBA2). | Rapid identification of potent and selective enzyme inhibitors. | researchgate.net |

| Synthesis of N-alkylated deoxynojirimycin derivatives with a fluorescent anthracene (B1667546) group. | The anthracene group's fluorescence is quenched by an unprotonated amine on the iminosugar, allowing for the direct observation of protonation state upon enzyme binding. | Studying the acid-base chemistry of enzyme-inhibitor interactions. | researchgate.net |

| Creation of fluorescently tagged iminoalditol glycosidase inhibitors with dansyl moieties. | N-alkylation of 1,5-dideoxy-1,5-imino-D-glucitol and its epimers with spacer arms followed by attachment of a fluorescent dansyl group. | To serve as novel biological probes and for potential use in diagnostics. | researchgate.net |

| Use of a green fluorescent tag (NBD) to visualize the localization of 1-deoxynojirimycin (DNJ) in mulberry leaf cells. | NBD was used as a fluorescent tag to label DNJ, revealing its accumulation in chloroplasts. | Investigating the subcellular localization and transport of iminosugars in plants. | biorxiv.org |

| FluoPol-ABPP screening of an iminosugar library to identify inhibitors selective for lysosomal retaining α- and β-glucosidases. | Application of fluorescent activity-based probes for human lysosomal glucosylceramidase (GBA1) and α-glucosidase (GAA). | Discovery of selective inhibitors as potential starting points for pharmacological chaperone therapies for lysosomal storage diseases like Pompe disease. | nih.gov |

Structure Activity Relationship Sar Studies

Impact of N-Substitutions (e.g., N-Boc, N-alkylated) on Biological Activity and Selectivity

The identity of the substituent on the endocyclic nitrogen atom of 1,5-imino-D-glucitol derivatives is a key determinant of their biological activity and enzyme selectivity. The parent compound, 1,5-dideoxy-1,5-imino-D-glucitol, also known as 1-deoxynojirimycin (B1663644) (DNJ), is a potent inhibitor of α-glucosidases. nih.govmdpi.com Modifications at the nitrogen position, including the addition of a tert-butoxycarbonyl (Boc) group or various alkyl chains, can dramatically alter this inhibitory profile.

The N-Boc group, as seen in N-Boc-1,5-imino-D-glucitol, is a bulky protecting group primarily used in chemical synthesis to stabilize the amine and allow for selective modifications elsewhere on the molecule. While it is often a synthetic intermediate, its presence significantly impacts activity. Due to its size, the N-Boc derivative is generally a much weaker inhibitor compared to its N-alkylated or unsubstituted counterparts. However, it serves as a crucial precursor for creating a diverse range of N-substituted analogues.

N-alkylation has been extensively studied to enhance the potency and selectivity of DNJ. The introduction of a hydrophobic N-alkyl chain can lead to a marked increase in inhibitory activity against specific glucosidases. acs.org For instance, N-alkylation of DNJ is known to enhance both the potency and specificity for processing α-glucosidase I. researchgate.net The length and nature of the alkyl chain are critical. While short alkyl chains with polar substituents can sometimes lead to lower activity, longer, more hydrophobic chains often improve binding affinity, likely through interactions with hydrophobic pockets within the enzyme's active site. nih.gov

Comparative studies have demonstrated this trend clearly. For example, derivatives of 1-deoxynojirimycin with longer N-chains can exhibit inhibitory activities similar to or even greater than the parent DNJ against certain enzymes. nih.gov The strategic addition of specific N-substituents has led to the development of clinically relevant molecules. For instance, the N-butyl derivative of DNJ (miglustat) and the N-hydroxyethyl derivative (miglitol) are approved drugs, highlighting the therapeutic importance of N-substitution. nih.gov

Table 1: Impact of N-Substitution on α-Glucosidase Inhibition This table is interactive. You can sort and filter the data.

| Compound Name | N-Substituent | Target Enzyme | IC50 (µM) | Fold-change vs. DNJ |

|---|---|---|---|---|

| 1-Deoxynojirimycin (DNJ) | -H | Yeast α-glucosidase | 8.15 | 1.0 (Reference) |

| Miglitol | -CH₂CH₂OH | Yeast α-glucosidase | 41 | ~5x Weaker |

| Miglustat | -(CH₂)₃CH₃ | Almond β-glucosidase | 172 | N/A (Different Enzyme) |

| DNJ-Chrysin Conjugate (undecane linker) | -(CH₂)₁₁-Linker-Chrysin | Yeast α-glucosidase | 0.51 | ~16x Stronger |

Data sourced from multiple studies for comparative purposes. nih.govnih.gov

Role of Hydroxyl Group Stereochemistry and Configuration on Enzyme Binding Affinity

The precise three-dimensional arrangement of the hydroxyl (-OH) groups on the piperidine (B6355638) ring is fundamental to the inhibitory specificity of iminosugars. These compounds function as substrate mimics, and their efficacy relies on their ability to replicate the stereochemistry of the natural sugar substrate for a particular glycosidase. mdpi.com

1,5-imino-D-glucitol possesses the D-gluco configuration, meaning the stereochemistry of its hydroxyl groups at positions C-2, C-3, and C-4 matches that of D-glucose. Consequently, it and its derivatives, like this compound, are typically specific inhibitors of α-glucosidases. mdpi.com

Altering the stereochemistry at one or more of these chiral centers results in a dramatic shift in enzyme selectivity. This principle is a cornerstone of iminosugar SAR:

Deoxymannojirimycin (DMJ) , the C-2 epimer of DNJ with a D-manno configuration, is an inhibitor of α-mannosidases. mdpi.com

Deoxygalactonojirimycin (DGJ) , the C-4 epimer of DNJ with a D-galacto configuration, specifically inhibits α-galactosidases. mdpi.com

L-gulo-piperidine , which has an inverted configuration at C-2 and C-5 relative to DNJ, has been shown to be an inhibitor of β-glucosidase. nih.gov

This high degree of specificity underscores that the enzyme's active site is exquisitely tuned to recognize a particular arrangement of hydroxyl groups. The binding affinity is maximized when the inhibitor's hydroxyls can form a network of hydrogen bonds with the amino acid residues in the active site that mirrors the binding of the natural substrate's transition state. Any deviation from the correct stereochemistry disrupts these critical interactions, leading to a loss of potency against the original target enzyme but often a gain of activity against an enzyme that processes the corresponding epimeric sugar. mdpi.comresearchgate.net

Conformational Analysis and its Correlation with Inhibitory Potency

Iminosugars inhibit glycosidases by mimicking the positively charged oxacarbenium ion-like transition state that forms during enzymatic glycoside hydrolysis. nih.gov The ability of the iminosugar's piperidine ring to adopt a conformation that resembles this transition state is therefore crucial for potent inhibition. The endocyclic nitrogen, being basic, is typically protonated at physiological pH, which helps mimic the positive charge.

Conformational analysis, often performed using Nuclear Magnetic Resonance (NMR) spectroscopy, has shown that iminosugars like 1-deoxynojirimycin predominantly adopt a chair conformation (¹C₄) in solution. researchgate.netacs.org This conformation is believed to closely resemble the half-chair structure of the transition state. figshare.com

The orientation of substituents on the ring in this chair conformation also plays a significant role. For example, studies on N-alkylated homonojirimycins (which have an extra hydroxymethyl group) revealed that the orientation of this C1-OH group (axial versus equatorial) influences selectivity between different α-glucosidases. An axial orientation appeared to favor inhibition of processing α-glucosidase I over α-glucosidase II. acs.org Similarly, for N-methyl and N-butyl derivatives of DNJ, the N-alkyl group was found to orient equatorially, while the C6-OH group became predominantly axial, a change from the parent DNJ where it is mostly equatorial. researchgate.net These subtle conformational shifts induced by N-substitution can fine-tune the inhibitor's shape, leading to altered binding affinities and selectivities. Locking the piperidine ring into a specific conformation, for example by creating a bicyclic structure, has been shown to be detrimental to inhibitory activity, suggesting that some degree of conformational flexibility is necessary for optimal binding. researchgate.net

Computational Chemistry and Molecular Modeling Approaches to SAR

Computational methods provide powerful tools for understanding the SAR of iminosugar inhibitors at an atomic level, rationalizing experimental findings, and guiding the design of new, more potent compounds.

Docking Studies and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the binding modes of iminosugars within the active site of a target glycosidase. These studies consistently show that the protonated nitrogen of the iminosugar ring forms a critical salt bridge (ionic interaction) with a key acidic residue (e.g., aspartate or glutamate) in the enzyme's active site. nih.gov

Docking studies on various iminosugars have revealed a network of hydrogen bonds between the inhibitor's hydroxyl groups and polar residues in the active site, further stabilizing the enzyme-inhibitor complex. nih.govresearchgate.net For example, docking of an N-substituted DNJ-chrysin conjugate into α-glucosidase showed that the DNJ moiety binds in the catalytic site, while the hydrophobic linker and chrysin (B1683763) group extend into other regions, forming additional favorable interactions that explain its enhanced potency. nih.gov

MD simulations can further refine these binding poses and assess the stability of the interactions over time. They can reveal how the inhibitor and the enzyme's active site residues adjust to each other, providing a more dynamic picture of the binding event and helping to explain differences in activity between closely related inhibitors. mdpi.com

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, such as those using Density Functional Theory (DFT), offer deeper mechanistic insights by modeling the electronic structures of the inhibitor and the enzyme's transition state. These methods can be used to rationalize the stereochemical outcomes of reactions and to understand the nature of the forces governing enzyme-inhibitor interactions. wilddata.cn

For iminosugars, quantum calculations can help to:

Accurately model the charge distribution on the protonated iminosugar, confirming its role as a transition-state mimic.

Analyze the energetics of different ring conformations and their resemblance to the true oxacarbenium-ion transition state.

Provide a rationale for the binding thermodynamics, explaining why one inhibitor might have a more favorable binding enthalpy or entropy than another. For instance, calorimetric and crystallographic data, often rationalized with computational approaches, have shown that while both isofagomine and DNJ binding is driven by favorable enthalpy, the greater potency of isofagomine comes from a more favorable binding entropy. nih.gov

These computational approaches are invaluable for dissecting the complex structure-activity relationships of this compound and its analogues, providing a theoretical framework that complements and explains experimental observations.

Advanced Research Directions and Future Perspectives

N-Boc-1,5-imino-D-glucitol as a Synthetic Scaffold for Complex Glycomimetic Libraries

The true power of this compound in advanced chemical synthesis lies in its function as a scaffold. A scaffold in this context is a core molecular framework upon which a variety of chemical appendages can be systematically added, leading to a "library" of related but distinct molecules. tandfonline.com The presence of the N-Boc group enables chemists to perform selective protection and deprotection strategies on the hydroxyl groups at the C-2, C-3, C-4, and C-6 positions. sci-hub.se This regioselective control is paramount for creating structural diversity.

By treating this compound as a chiral template, researchers can generate libraries of glycomimetics with tailored properties. For example, selective modification of the hydroxyl groups can introduce pharmacophoric groups, amino acid side chains, or lipidic moieties. sci-hub.setandfonline.com This approach has been used to generate N,C-biantennary iminosugars and other complex derivatives designed to interact with specific biological targets. acs.org The goal of these synthetic efforts is to produce molecules that not only inhibit enzymes but also modulate complex biological interactions, such as protein-protein or carbohydrate-protein recognition events. sci-hub.setandfonline.com The systematic nature of library synthesis allows for the efficient exploration of structure-activity relationships (SAR), accelerating the discovery of lead compounds for drug development. nih.gov

The table below illustrates the versatility of the iminosugar scaffold by showing examples of derivative classes that can be generated through modification at different positions.

| Scaffold Position | Modification Strategy | Resulting Derivative Class | Potential Application |

| Ring Nitrogen (N) | Alkylation (after Boc-deprotection) with various alkyl/aryl groups. | N-alkylated/arylated deoxynojirimycins. | Tuning enzyme specificity and potency (e.g., Miglitol, Zavesca). nih.gov |

| C-1 | Synthesis of C-glycosides, replacing the anomeric oxygen with carbon. | Iminosugar C-glycosides. | Enhanced metabolic stability, new enzyme-binding modes. acs.orgmdpi.com |

| C-6 Hydroxyl | Oxidation to an aldehyde, followed by reductive amination. | C-6 amino derivatives. | Introduction of new functional groups for conjugation. nih.gov |

| C-2, C-3, C-4 Hydroxyls | Selective protection followed by functionalization (e.g., benzoylation). | Regioselectively modified analogues. | Probing specific interactions within an enzyme's active site. sci-hub.se |

This table is generated based on synthetic strategies applied to iminosugar scaffolds like deoxynojirimycin, for which this compound is a key protected intermediate.

Exploration of Novel Enzyme Targets and Biological Pathways Beyond Glycosidases

While iminosugars are classically known as glycosidase inhibitors, their structural similarity to carbohydrates allows them to interact with a broader range of biological targets. nih.gov A significant future direction is the exploration of these non-canonical targets. The iminosugar scaffold can be decorated with specific chemical motifs to direct its activity toward entirely different enzyme classes.

A prominent example is the development of iminosugar-based inhibitors for cholinesterases, such as butyrylcholinesterase (BuChE), which are relevant targets for Alzheimer's disease. nih.gov In this approach, the 1-deoxynojirimycin (B1663644) core is N-alkylated with a carefully designed tether linked to an aromatic group. The design hypothesizes that the iminosugar core interacts with the catalytic anionic site (CAS) of the enzyme, while the aromatic fragment promotes interactions with the peripheral anionic site (PAS), leading to potent and selective inhibition. nih.gov Similarly, conjugation of iminosugars with sulphonamides has produced inhibitors of human carbonic anhydrases. nih.gov Recent studies have also shown that certain iminosugar derivatives can directly interact with the intrinsically disordered protein α-synuclein, which is implicated in Parkinson's disease, suggesting a role as chemical chaperones beyond their enzymatic inhibition profile. acs.org

Integration into Chemical Biology Tools (e.g., Linkers for Proteolysis-Targeting Chimeras - PROTACs, for related compounds)

A frontier in medicinal chemistry is the development of bifunctional molecules that can co-opt cellular machinery for therapeutic purposes. Proteolysis-targeting chimeras (PROTACs) are a prime example. A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein.

The iminosugar scaffold is an ideal candidate for the target-binding component of such advanced chemical tools. ugent.be An iminosugar derivative, designed for high affinity and selectivity toward a specific carbohydrate-processing enzyme, could be attached via a linker to an E3 ligase-recruiting moiety. This would create a PROTAC capable of inducing the targeted degradation of a specific glycosidase or another carbohydrate-binding protein. While the direct application of iminosugars in published PROTACs is still an emerging area, the extensive work on creating iminosugar bioconjugates and developing versatile linker technologies provides a strong foundation for this future direction. ugent.be This strategy represents a paradigm shift from simple enzyme inhibition to complete protein elimination, offering a potentially more potent and durable biological response.

Development of Activity-Based Probes (ABPs) and Chemical Probes for Glycosidase Profiling

Understanding the activity of enzymes within their native biological environment is a major challenge in chemical biology. Activity-based probes (ABPs) are powerful tools designed for this purpose. researchgate.net An ABP typically contains three key components: a specificity motif that directs the probe to a particular enzyme class, a reactive group (or "warhead") that forms a covalent bond with an active site residue, and a reporter tag (e.g., a fluorophore or biotin) for detection and visualization. whiterose.ac.uk

Iminosugars serve as excellent specificity motifs for glycosidase-targeting ABPs. whiterose.ac.uknih.gov By modifying the iminosugar scaffold with a suitable warhead, such as an epoxide or an aziridine (B145994) (as seen in cyclophellitol-based probes), researchers have created mechanism-based irreversible inhibitors that can be tagged with reporters. nih.govacs.org These probes react specifically with the catalytic nucleophile of active retaining glycosidases, allowing for the direct visualization of active enzyme populations in cell lysates and even in living organisms. researchgate.netnih.gov Such probes are invaluable for:

Diagnosing enzyme deficiencies in lysosomal storage diseases like Gaucher disease. nih.govuni-graz.at

Screening for new small-molecule inhibitors in high-throughput formats. whiterose.ac.uk

Functionally annotating newly discovered glycosidases. researchgate.netacs.org

Visualizing enzyme localization and trafficking within cells. researchgate.net

The table below summarizes different classes of probes developed from iminosugar and related glycomimetic scaffolds.

| Probe Class | Scaffold/Specificity Group | Warhead | Reporter Tag Example | Target Enzyme Family |

| Cyclophellitol-aziridine ABPs | Cyclophellitol (condensed iminosugar analogue) | Aziridine | Fluorescent dye (e.g., Cy5) | Retaining β-Glucosidases (e.g., GBA). nih.govacs.org |

| Photo-affinity Probes | Iminosugar | Diazirine or Benzophenone | Biotin or Fluorophore | Broad range of glycosidases (retaining and inverting). whiterose.ac.uk |

| Fluorosugar Probes | 2-Deoxy-2-fluoroglycoside | Fluorine (as leaving group) | Radiolabel or Fluorophore | Retaining Glycosidases. whiterose.ac.uk |

| Ligand-Directed Probes | Deoxynojirimycin | Electrophilic reactive group | Not always required | β-Glucosidases. uni-graz.at |

This table is generated based on published research on activity-based probes for glycosidases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.